

Spectroscopic data of 2,7,7-Trimethylnonane (NMR, IR)

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Compound of Interest

Compound Name: 2,7,7-Trimethylnonane

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An In-depth Technical Guide to the Spectroscopic Data of **2,7,7-Trimethylnonane**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **2,7,7-trimethylnonane** (CAS: 62184-17-2), a saturated acyclic hydrocarbon with the molecular formula $C_{12}H_{26}$.^{[1][2]} In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to present a detailed, predictive analysis. It is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a foundational understanding of how to characterize such branched alkanes. The guide includes predicted 1H and ^{13}C NMR chemical shifts, multiplicities, and integrations, as well as characteristic IR absorption frequencies. Furthermore, it supplies detailed, field-proven protocols for the acquisition of these spectra, ensuring a self-validating system for experimental replication.

Structural Foundation for Spectroscopic Analysis

The predictive analysis of any spectrum begins with a thorough understanding of the molecule's chemical structure. **2,7,7-trimethylnonane** is a branched alkane with a nine-carbon backbone.

Molecular Structure:

- IUPAC Name: **2,7,7-Trimethylnonane**[\[2\]](#)
- Molecular Formula: $C_{12}H_{26}$ [\[2\]](#)
- Molecular Weight: 170.33 g/mol [\[2\]](#)

A structural analysis reveals distinct electronic environments for various carbon and hydrogen atoms, which is the basis for predicting the number and type of signals in NMR spectroscopy.

- Symmetry and Equivalence: The molecule lacks any plane of symmetry, meaning that, in principle, every carbon and its attached protons could be chemically distinct. However, the free rotation around C-C single bonds makes the three methyl groups on C7 equivalent and the three methyl groups on the C2 methine distinct from those on C7.

Predicted ^1H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[\[3\]](#)

Principles of ^1H NMR in Alkanes

Protons in alkanes are highly shielded due to the electron-donating nature of alkyl groups and the absence of electronegative atoms or π -systems. Consequently, their signals typically appear in the upfield region of the spectrum, generally between 0.7 and 1.5 ppm.[\[4\]](#) The splitting of a signal is governed by the $n+1$ rule, where 'n' is the number of equivalent protons on adjacent carbons.[\[5\]](#)[\[6\]](#)

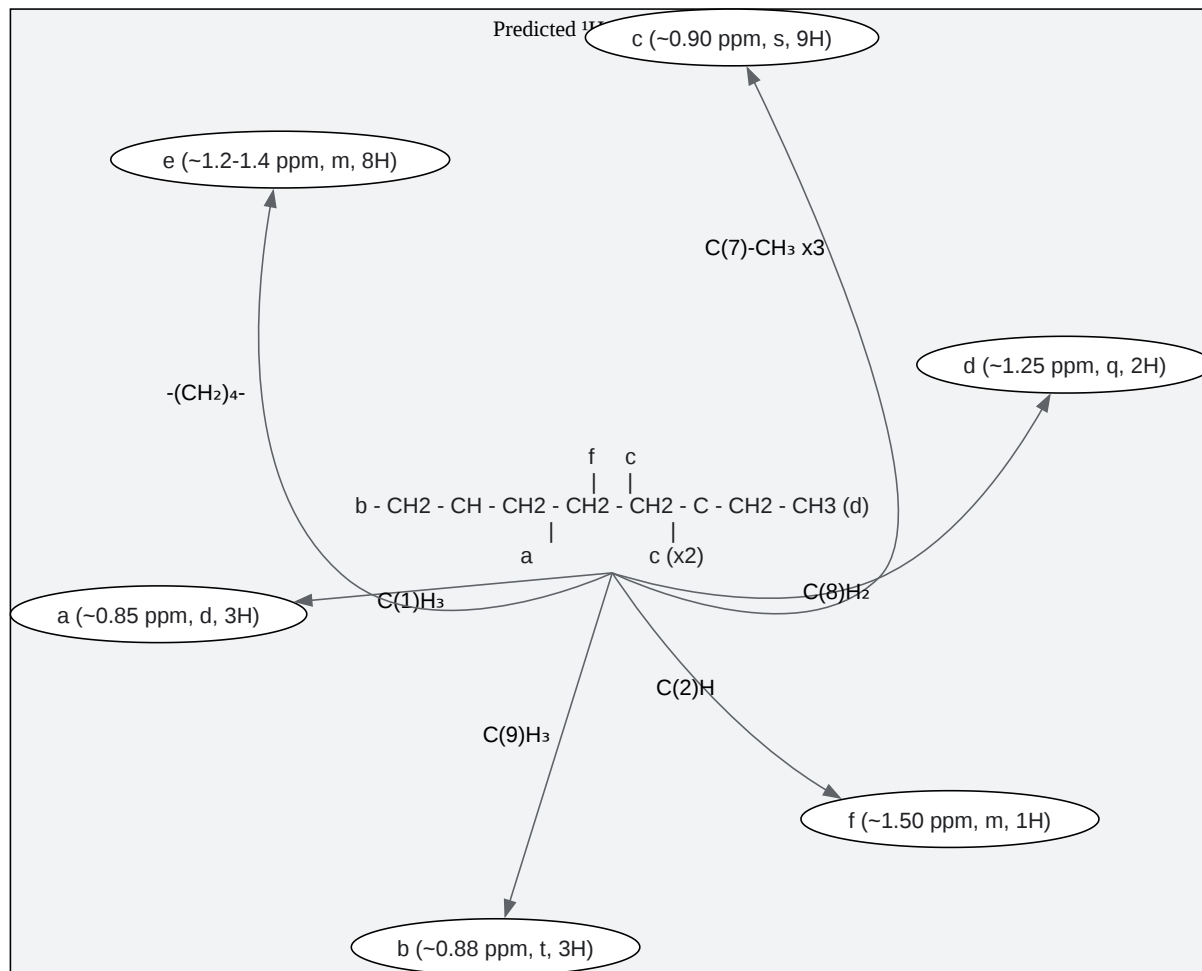
Predicted ^1H NMR Data for 2,7,7-Trimethylnonane

Based on the structure, we can predict the following signals. The chemical shifts are estimated based on standard values for alkyl protons.

Signal Label	Structural Assignment	Predicted δ (ppm)	Integration	Predicted Multiplicity	Rationale for Prediction
a	CH ₃ (on C2)	~0.85	3H	Doublet (d)	Adjacent to one proton (CH on C2).
b	CH ₃ (on C1)	~0.88	3H	Triplet (t)	Adjacent to two protons (CH ₂ on C2).
c	CH ₃ (on C7, x3)	~0.90	9H	Singlet (s)	No protons on the adjacent quaternary C7.
d	CH ₂ (on C8)	~1.25	2H	Quartet (q)	Adjacent to three protons (CH ₃ on C9).
e	CH ₂ (C3-C6)	~1.2-1.4	8H	Multiplet (m)	Complex overlapping signals from the methylene chain, with splitting from adjacent CH ₂ groups.
f	CH (on C2)	~1.50	1H	Multiplet (m)	Adjacent to CH ₃ (C1) and CH ₂ (C3) protons, leading to complex splitting.

Visualization: Proton-Signal Correlation

The following diagram illustrates the relationship between the unique protons in **2,7,7-trimethylnonane** and their predicted ^1H NMR signals.



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Caption: Mapping of proton environments in **2,7,7-trimethylnonane** to predicted NMR signals.

Predicted ^{13}C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. In standard broadband-decoupled spectra, each unique carbon atom produces a single sharp peak, and the chemical shift provides insight into its bonding and electronic environment.[7]

Principles of ^{13}C NMR in Alkanes

Carbon atoms in alkanes are highly shielded and appear in the upfield region of the spectrum, typically from 10 to 60 ppm.[4] The specific chemical shift is influenced by the substitution pattern: quaternary carbons are more downfield than methine (CH), which are more downfield than methylene (CH_2) and methyl (CH_3) carbons.[8]

Predicted ^{13}C NMR Data for 2,7,7-Trimethylnonane

Using online prediction tools and established chemical shift correlation charts, the following ^{13}C NMR signals are predicted.[9]

Predicted δ (ppm)	Structural Assignment	Carbon Type
~11.5	C9	Methyl (CH_3)
~14.2	C1	Methyl (CH_3)
~22.8	C1' (on C2)	Methyl (CH_3)
~29.5	C7' (on C7)	Methyl (CH_3)
~30.1	C3	Methylene (CH_2)
~32.0	C5	Methylene (CH_2)
~33.5	C7	Quaternary
~35.4	C2	Methine (CH)
~38.9	C8	Methylene (CH_2)
~42.1	C4	Methylene (CH_2)
~44.3	C6	Methylene (CH_2)

Note: Due to the structural complexity, the methylene region (C3, C4, C5, C6, C8) may show closely spaced or overlapping peaks. The exact assignments would require 2D NMR experiments for confirmation.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is primarily used to identify the presence of functional groups.

Principles of IR in Alkanes

The IR spectra of alkanes are typically simple because they only contain C-C and C-H bonds. [10] The most diagnostic absorptions are:

- **C-H Stretching:** Strong, sharp peaks appearing just below 3000 cm^{-1} . Vibrations for sp^3 C-H bonds consistently occur in the $2850\text{--}2960\text{ cm}^{-1}$ range. [11][12] The absence of peaks above 3000 cm^{-1} is a strong indicator that no sp^2 (alkene/aromatic) or sp (alkyne) C-H bonds are present. [12]
- **C-H Bending:** Medium to strong absorptions in the $1350\text{--}1470\text{ cm}^{-1}$ region. Methyl (CH_3) groups show a characteristic bend around 1375 cm^{-1} , while methylene (CH_2) groups exhibit a "scissoring" vibration near 1465 cm^{-1} . [10][13]

Predicted IR Data for 2,7,7-Trimethylnonane

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
2960 - 2850	Strong, sharp	C-H (sp^3) Stretching (from CH, CH_2 , and CH_3)
1470 - 1450	Medium	C-H Bending (Methylene Scissoring)
1380 - 1370	Medium	C-H Bending (Methyl Rocking)
725 - 720	Weak	C-H Rocking (seen in long alkyl chains)

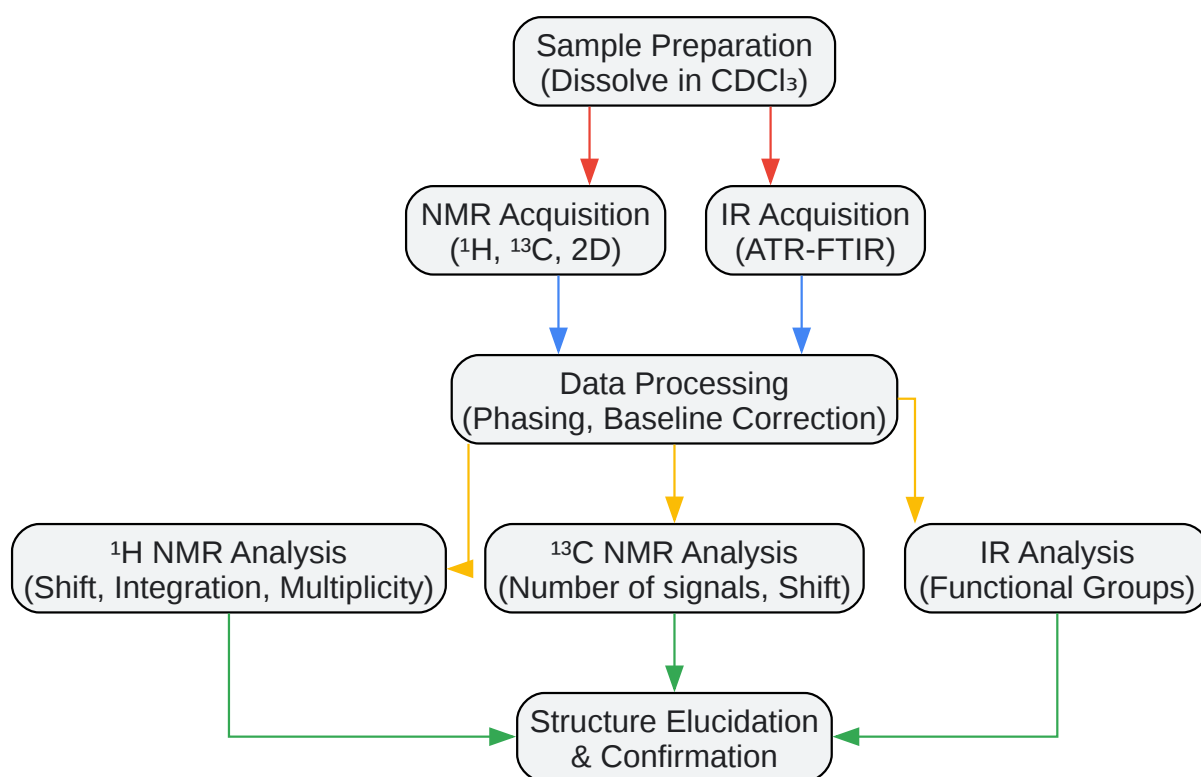
The most crucial information from the IR spectrum of **2,7,7-trimethylnonane** is the confirmation of its identity as a saturated alkane and the definitive absence of functional groups like hydroxyls (-OH), carbonyls (C=O), or unsaturation (C=C, C≡C).^[14]

Experimental Protocols for Spectroscopic Analysis

The trustworthiness of any spectroscopic data relies on rigorous and standardized acquisition protocols. The following are step-by-step methodologies for obtaining high-quality NMR and IR spectra for a liquid alkane sample like **2,7,7-trimethylnonane**.

General Workflow for Spectroscopic Characterization

This diagram outlines the logical flow from sample receipt to final structural confirmation.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Protocol: ^1H NMR Data Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2,7,7-trimethylnonane**.[\[15\]](#)
 - Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), inside a clean vial.[\[16\]](#)
 - Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4 cm.[\[17\]](#)
- Instrument Setup:
 - Insert the sample into the NMR spectrometer's spinner and use a depth gauge to ensure correct positioning.[\[18\]](#)
 - Place the sample into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent (CDCl_3).
 - Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. An automated topshim routine is often used.[\[17\]](#)
- Data Acquisition:
 - Load a standard proton experiment parameter set.
 - Set the number of scans (NS), typically 8 or 16 for a sample of this concentration.[\[19\]](#)
 - Set the relaxation delay (D1) to 1-2 seconds for a standard qualitative spectrum.[\[17\]](#)
 - Initiate the acquisition by typing the appropriate command (e.g., zg).
- Data Processing:
 - Apply Fourier transform, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

- Calibrate the chemical shift scale by setting the residual CHCl_3 peak to 7.26 ppm.
- Integrate the signals and pick the peaks.

Protocol: ^{13}C NMR Data Acquisition

- Sample Preparation:
 - A more concentrated sample (20-50 mg in ~0.7 mL CDCl_3) is recommended due to the lower natural abundance of ^{13}C .[\[15\]](#)
- Instrument Setup:
 - Follow the same locking and shimming procedure as for ^1H NMR.
- Data Acquisition:
 - Load a standard carbon experiment parameter set (e.g., zgpg30 for a proton-gated decoupled experiment).
 - Set the number of scans (NS) to a higher value, typically 512 or 1024, to achieve an adequate signal-to-noise ratio.[\[19\]](#)
 - Set the relaxation delay (D1) to 2 seconds.[\[19\]](#)
 - Initiate the acquisition.
- Data Processing:
 - Apply Fourier transform with exponential multiplication, phase correction, and baseline correction.
 - Calibrate the spectrum by setting the CDCl_3 triplet center peak to 77.16 ppm.[\[20\]](#)

Protocol: ATR-FTIR Data Acquisition

- Instrument Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Wipe it with a Kimwipe dampened with isopropanol and allow it to dry completely.[21]
- Background Acquisition:
 - With the clean, empty crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.[22][23]
- Sample Analysis:
 - Place a single drop of liquid **2,7,7-trimethylnonane** onto the center of the ATR crystal, ensuring it is fully covered.[24]
 - Acquire the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.[23]
- Data Processing and Cleanup:
 - The software will automatically perform the background subtraction.
 - Label the significant peaks.
 - Thoroughly clean the ATR crystal with isopropanol and a Kimwipe to remove all traces of the sample.[21]

Conclusion: A Self-Validating Spectroscopic Profile

This guide provides a robust, theory-grounded framework for the spectroscopic analysis of **2,7,7-trimethylnonane**. The predicted ¹H NMR, ¹³C NMR, and IR data converge to form a unique and self-validating fingerprint for this molecule. The ¹H NMR establishes the proton connectivity and ratios, the ¹³C NMR confirms the carbon backbone and the number of unique carbon environments, and the IR spectrum verifies the compound as a saturated alkane, free of other functional groups. The detailed experimental protocols provided herein offer a clear pathway for researchers to generate empirical data that can be confidently compared against these predictions for unambiguous structural confirmation.

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